2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenethylacetamide
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Description
The compound “2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenethylacetamide” has a molecular formula of C14H16N6O3S2, an average mass of 380.445 Da, and a monoisotopic mass of 380.072540 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C14H16N6O3S2. It contains 14 carbon atoms, 16 hydrogen atoms, 6 nitrogen atoms, 3 oxygen atoms, and 2 sulfur atoms . The exact arrangement of these atoms in space defines the compound’s molecular structure.Scientific Research Applications
Heterocyclic Synthesis Applications
The structural motif present in "2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenethylacetamide" is related to that found in 1,3,5-triazines and 1,2,4-triazines, which are versatile precursors in the synthesis of various heterocyclic compounds. For instance, compounds with similar structures have been utilized in the synthesis of new pyrido[1,2-a][1,3,5]triazines and 1,3,5,7-tetrazocine derivatives through heterocyclization reactions (E. A. Khrapova et al., 2020). This showcases the potential of such compounds in constructing complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Cascade Reaction Pathways
The compound's structure, which includes a 1,2,4-triazine ring, allows for interesting cascade reactions, leading to the formation of various heterocycles. Research indicates that thioureido-acetamides, structurally related to the compound , can undergo one-pot cascade reactions to yield a variety of heterocyclic structures with excellent atom economy (J. Schmeyers & G. Kaupp, 2002). This highlights the potential of such compounds to serve as precursors for the synthesis of diverse heterocyclic compounds, which are pivotal in the development of pharmaceuticals, agrochemicals, and organic materials.
Synthetic Methodologies
Compounds containing the 1,2,4-triazine moiety, similar to "this compound," have been employed in solvent-free microwave-assisted syntheses, leading to various amino derivatives of 1,2,4-triazines (M. Tabatabaee et al., 2007). This approach underscores the compound's utility in green chemistry by facilitating more sustainable and efficient synthetic routes.
Antimicrobial and Antitumor Potential
While the specific compound "this compound" has not been directly linked to antimicrobial or antitumor activity, structurally similar compounds have shown promise in these areas. For instance, certain 1,2,4-triazine derivatives have been synthesized and assessed for their antimicrobial activity, suggesting the potential therapeutic applications of this chemical framework (S. Bondock et al., 2008).
properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-10-13(21)19(15)14(18-17-10)22-9-12(20)16-8-7-11-5-3-2-4-6-11/h2-6H,7-9,15H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFORBZYKAJCHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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